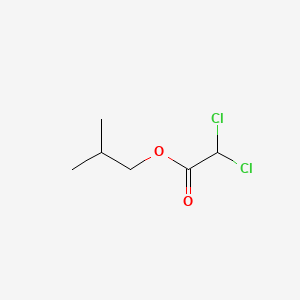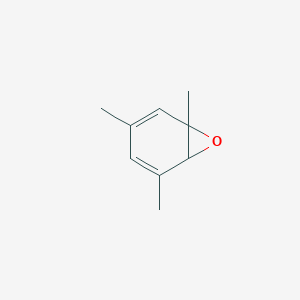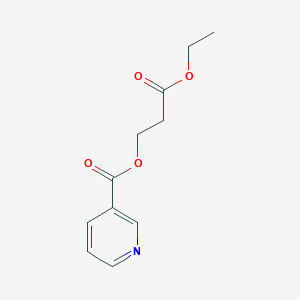
3-Ethoxy-3-oxopropyl pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-3-oxopropyl pyridine-3-carboxylate: is an organic compound that belongs to the class of pyridinecarboxylates It is characterized by the presence of an ethoxy group, a keto group, and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-3-oxopropyl pyridine-3-carboxylate typically involves the esterification of pyridine-3-carboxylic acid with ethyl acetoacetate. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethoxy-3-oxopropyl pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles, leading to the formation of different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products:
Oxidation: Pyridine-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-Ethoxy-3-oxopropyl pyridine-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds and other functionalized pyridine derivatives .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving pyridine derivatives. It is also used in the development of biochemical assays to investigate the activity of specific enzymes .
Medicine: Its derivatives are being explored for their pharmacological properties, including anti-inflammatory and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. It is also used as a precursor in the synthesis of dyes and pigments .
Mécanisme D'action
The mechanism of action of 3-Ethoxy-3-oxopropyl pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze esterification and hydrolysis reactions. It can also interact with receptors and other proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Ethyl 2-oxo-3-piperidinecarboxylate: Similar in structure but contains a piperidine ring instead of a pyridine ring.
tert-Butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate: Contains a piperidine ring and a tert-butyl group.
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate: Contains a piperidine ring and a benzyl group.
Uniqueness: 3-Ethoxy-3-oxopropyl pyridine-3-carboxylate is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. The pyridine ring enhances the compound’s ability to participate in various chemical reactions and interact with biological targets .
Propriétés
Numéro CAS |
49802-93-9 |
|---|---|
Formule moléculaire |
C11H13NO4 |
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
(3-ethoxy-3-oxopropyl) pyridine-3-carboxylate |
InChI |
InChI=1S/C11H13NO4/c1-2-15-10(13)5-7-16-11(14)9-4-3-6-12-8-9/h3-4,6,8H,2,5,7H2,1H3 |
Clé InChI |
KYPYJZHHAQLYKJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCOC(=O)C1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


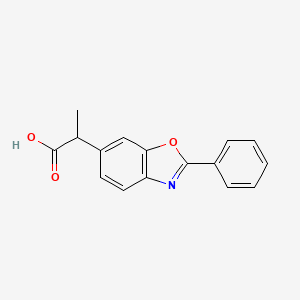

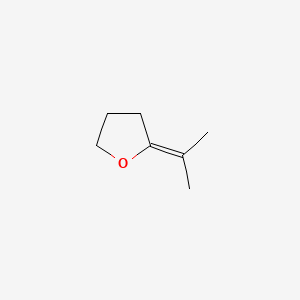
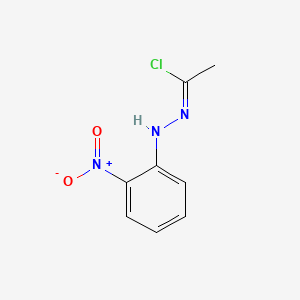
![1-Benzyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14666266.png)
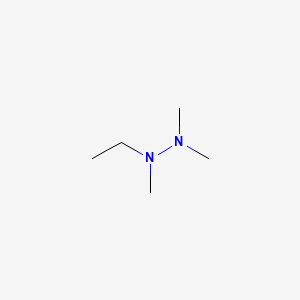
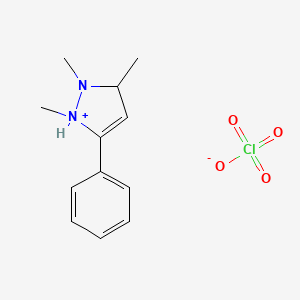
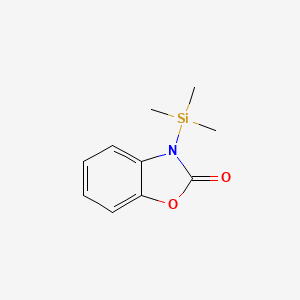

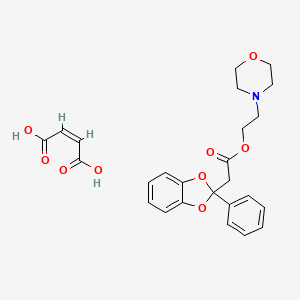
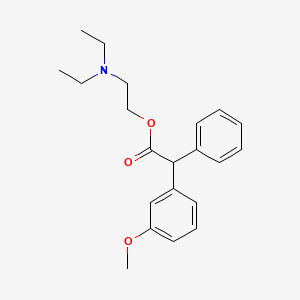
![N-phenyl-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]amine oxide](/img/structure/B14666314.png)
